molecular formula C11H8ClNO B6366373 2-(3-Chlorophenyl)pyridin-3-ol CAS No. 1261981-49-0

2-(3-Chlorophenyl)pyridin-3-ol

Cat. No.: B6366373
CAS No.: 1261981-49-0
M. Wt: 205.64 g/mol
InChI Key: SKVBUMKVIKGGGP-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 3 and a 3-chlorophenyl group at position 2. This structure combines the aromaticity of pyridine with the electron-withdrawing effects of the chlorine substituent, which may influence its reactivity and biological activity.

Properties

IUPAC Name

2-(3-chlorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-4-1-3-8(7-9)11-10(14)5-2-6-13-11/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVBUMKVIKGGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682694
Record name 2-(3-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-49-0
Record name 2-(3-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the pyridine attacks the carbonyl carbon of the aldehyde, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(3-Chlorophenyl)pyridin-3-one

    Reduction: 2-(3-Phenyl)pyridin-3-ol

    Substitution: 2-(3-Aminophenyl)pyridin-3-ol or 2-(3-Mercaptophenyl)pyridin-3-ol

Scientific Research Applications

2-(3-Chlorophenyl)pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Chlorophenyl)pyridin-3-ol with structurally analogous pyridine derivatives, focusing on substituent variations, molecular properties, and synthesis approaches:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Notable Properties
This compound C₁₁H₈ClNO* ~205.5 (estimated) - 3-hydroxyl, 2-(3-chlorophenyl) on pyridine Likely involves hydrazinecarbothioamide condensation or aryl halide coupling Predicted moderate polarity due to hydroxyl and aryl groups; potential bioactivity
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 243.67 - 3-hydroxyl, 5-(4-chloro-2-methoxyphenyl) Derived from substituted benzaldehyde precursors via multi-step condensation Enhanced solubility due to methoxy group; used in medicinal chemistry studies
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol C₁₂H₁₀FNO₂ 235.22 - 3-hydroxyl, 5-(2-fluoro-3-methoxyphenyl) Synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution Fluorine substituent increases metabolic stability; explored as kinase inhibitors
(2-Chloro-6-fluoro-pyridin-3-yl)-methanol C₆H₅ClFNO 175.56 - 3-methanol, 2-chloro, 6-fluoro on pyridine Prepared via reduction of corresponding carboxylic esters or Grignard reactions High polarity due to methanol group; potential intermediate for agrochemicals
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol C₈H₅Cl₂NO 218.04 - Propargyl alcohol, 2,5-dichloro on pyridine Synthesized via Sonogashira coupling or alkyne addition Alkyne group enables click chemistry applications; dichloro substitution enhances electrophilicity
2-((Trimethylsilyl)ethynyl)pyridin-3-ol C₁₀H₁₃NOSi 191.30 - 3-hydroxyl, 2-(trimethylsilylethynyl) Formed via silylation of terminal alkynes under basic conditions Silicon group improves stability; used in material science

*Estimated based on structural analogy.

Key Comparative Insights:

Methoxy groups (e.g., ) improve solubility but may reduce membrane permeability in biological systems.

Synthetic Flexibility :

  • Compounds with propargyl or silyl groups (e.g., ) enable modular functionalization, making them valuable intermediates in drug discovery.

Biological Relevance :

  • Pyridin-3-ol derivatives with aryl substituents (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to mimic ATP or disrupt enzyme active sites.

Physical Properties: Hydroxyl and methanol groups (e.g., ) increase polarity, affecting solubility and chromatographic behavior.

Notes

  • Limitations : Direct data on this compound are sparse in the provided evidence; comparisons rely on structural analogs.
  • Synthesis Gaps : Detailed reaction conditions (e.g., yields, catalysts) for the target compound require further investigation.
  • Biological Data : Evidence lacks explicit bioactivity data for the target compound; inferences are drawn from structurally related molecules.

This analysis underscores the importance of substituent positioning and functional groups in dictating the chemical and biological profiles of pyridine derivatives. Further studies should prioritize experimental validation of the predicted properties of this compound.

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